N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Description
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a 4-hydroxyquinoline-2-one derivative characterized by a 1,2-dihydroquinoline core with a 4-hydroxy-2-oxo substitution pattern. Its structure includes a prop-2-en-1-yl (allyl) group at position 1 and a 4-ethylphenyl carboxamide substituent at position 3 (Figure 1). This compound belongs to a class of molecules known for diverse biological activities, particularly analgesic properties, as observed in structurally related analogs .
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-15-11-9-14(4-2)10-12-15/h3,5-12,24H,1,4,13H2,2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUUJHZAGKAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the condensation of 4-ethylphenylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammatory and cancer pathways .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold is shared among analogs, but variations in substituents at positions 1 (R1) and the carboxamide group (R2) significantly influence pharmacological and physicochemical properties (Table 1).
Table 1: Structural Comparison of Key Analogs
Pharmacological Activity
- Analgesic Efficacy: The lead compound N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide demonstrated 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg, attributed to its 6,7-dimethoxy substituents .
- Electron Effects : The 5-chloro substitution in the analog from may enhance receptor binding through electron-withdrawing effects, whereas the allyl group in the target compound could influence conformational dynamics .
Physicochemical and Pharmacokinetic Properties
- Polymorphism: Structural analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit polymorphism, which impacts solubility and formulation . No data on polymorphism for the target compound is available in the evidence.
- Metabolic Stability : The trifluoromethyl group in ’s analog enhances resistance to oxidative metabolism, a feature absent in the target compound .
Biological Activity
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the family of 4-hydroxyquinolines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This structure includes a quinoline core with various substituents that contribute to its biological efficacy.
Antibacterial Activity
Research has shown that derivatives of 4-hydroxyquinolines exhibit moderate antibacterial activity. In a study evaluating several compounds within this class, it was found that they could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for some derivatives ranged between 50 µM to 100 µM, indicating potential as antibacterial agents against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
| N-(4-ethylphenyl)-4-hydroxy-2-oxo... | 100 | Various |
Antiviral Activity
The compound also shows promise as an antiviral agent. A study focused on the inhibition of HIV-1 integrase (IN) activity reported that certain quinoline derivatives could block the integrase process effectively. Although specific data for N-(4-ethylphenyl)-4-hydroxy-2-oxo... was not detailed, related compounds have demonstrated IC50 values ranging from 16 µM to 40 µM against integrase activity .
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. For instance, compounds derived from the 4-hydroxyquinoline scaffold have been tested against various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The most active compounds in these studies achieved IC50 values as low as 1.2 µM, indicating significant cytotoxic effects .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound C | 1.2 |
| Panc-1 | Compound D | 1.4 |
The biological activities of N-(4-ethylphenyl)-4-hydroxy-2-oxo... can be attributed to its ability to interfere with key biochemical pathways in pathogens and cancer cells. For example:
- Antibacterial : Disruption of bacterial cell wall synthesis.
- Antiviral : Inhibition of viral replication by blocking integrase activity.
- Anticancer : Induction of apoptosis through activation of caspases and modulation of cell cycle progression.
Case Studies
- Antibacterial Study : A series of synthesized quinoline derivatives were tested against Staphylococcus aureus. The study concluded that modifications at the phenyl ring significantly enhanced antibacterial properties .
- Antiviral Activity Evaluation : Another research highlighted that certain structural modifications in quinoline derivatives increased their effectiveness against HIV by enhancing binding affinity to integrase .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with specific substitutions at the 4-position exhibited higher cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?
- Methodology : The compound can be synthesized via ester hydrolysis followed by amidation. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are hydrolyzed in an AcOH–HCl–H₂O system to yield carboxylic acids, which are then coupled with 4-ethylphenylamine using carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimize reaction conditions (e.g., solvent: ethanol or DMF; temperature: 80–100°C) to improve yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H and ¹³C) to confirm substitution patterns and hydrogen bonding at the 4-hydroxy and 2-oxo groups .
- HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>95% recommended) .
- HRMS (ESI or MALDI) to verify molecular weight and fragmentation patterns .
Q. What are the critical solubility and stability considerations for this compound in experimental settings?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For stability, store lyophilized samples at –20°C in amber vials to prevent photodegradation. Aqueous solutions should be buffered at pH 6–7 to avoid hydrolysis of the acryloyl (prop-2-en-1-yl) group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response profiling : Use a standardized assay (e.g., COX-2 inhibition for analgesic studies) with positive controls (e.g., indomethacin) to validate activity .
- Metabolic stability assays : Perform liver microsome tests to rule out rapid degradation as a cause of variability .
- Structural analogs : Compare activity with N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide to isolate substituent effects .
Q. What strategies optimize the synthesis of analogs with improved pharmacokinetic properties?
- Methodology :
- Substituent screening : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., 4-CF₃) to enhance metabolic stability .
- Prodrug design : Mask the 4-hydroxy group as an acetate ester to improve oral bioavailability .
- Computational modeling : Use DFT calculations to predict logP and pKa values for solubility optimization .
Q. How can structure-activity relationship (SAR) studies be designed for this compound class?
- Methodology :
- Fragment-based libraries : Synthesize derivatives with systematic variations (e.g., alkyl vs. aryl at the 4-position) .
- Pharmacophore mapping : Use X-ray crystallography or docking studies (e.g., with μ-opioid receptors for analgesics) to identify critical binding motifs .
- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What advanced analytical methods resolve spectral ambiguities in structural characterization?
- Methodology :
- 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm the acryloyl group’s position .
- X-ray crystallography for absolute configuration determination, especially if chiral centers are introduced .
- Tandem MS/MS to differentiate isobaric fragments from decarboxylation or oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
